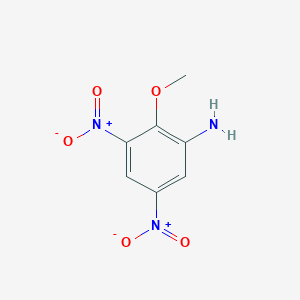![molecular formula C8H20OSSi B14301382 Ethanethiol, 2-[(triethylsilyl)oxy]- CAS No. 121405-71-8](/img/structure/B14301382.png)
Ethanethiol, 2-[(triethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-[(triethylsilyl)oxy]-: is a chemical compound with the molecular formula C8H20OSSi. It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a triethylsilyl group. This modification imparts unique properties to the compound, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
-
Synthesis from Ethanethiol and Triethylsilyl Chloride:
Reaction: Ethanethiol reacts with triethylsilyl chloride in the presence of a base such as pyridine.
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Equation: C2H5SH + (C2H5)3SiCl → C2H5S-Si(C2H5)3 + HCl
-
Industrial Production Methods:
- The industrial production of ethanethiol, 2-[(triethylsilyl)oxy]- involves the same synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often using automated systems to control the reaction parameters.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in an aqueous or organic solvent.
Products: The oxidation of ethanethiol, 2-[(triethylsilyl)oxy]- typically yields disulfides or sulfoxides.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually carried out in an inert solvent such as tetrahydrofuran.
Products: Reduction can lead to the formation of ethanethiol or other reduced sulfur compounds.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: The reaction conditions vary depending on the desired substitution product.
Products: Substitution reactions can yield a variety of products, including silyl ethers and other organosilicon compounds.
科学的研究の応用
Chemistry:
Protecting Groups: Ethanethiol, 2-[(triethylsilyl)oxy]- is used as a protecting group for thiols in organic synthesis. It prevents unwanted reactions at the thiol group during multi-step synthesis processes.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand the inhibition mechanisms of thiol-containing enzymes. It helps in the design of enzyme inhibitors for therapeutic purposes.
Medicine:
Drug Development: Its unique properties make it a candidate for the development of new drugs, particularly those targeting thiol-containing proteins.
Industry:
Material Science: The compound is used in the synthesis of organosilicon materials, which have applications in coatings, adhesives, and sealants.
作用機序
Molecular Targets and Pathways:
- Ethanethiol, 2-[(triethylsilyl)oxy]- exerts its effects primarily through interactions with thiol groups in proteins and enzymes. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to form stable complexes with target molecules.
Pathways: The compound can modulate various biochemical pathways by inhibiting or activating thiol-containing enzymes, affecting cellular processes such as signal transduction and metabolism.
類似化合物との比較
Ethanethiol: The parent compound, ethanethiol, lacks the triethylsilyl group and is less stable and less reactive in certain chemical reactions.
2-(Trimethylsilyl)ethanethiol: This compound has a trimethylsilyl group instead of a triethylsilyl group, resulting in different steric and electronic properties.
2-(Trimethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
Uniqueness:
- The presence of the triethylsilyl group in ethanethiol, 2-[(triethylsilyl)oxy]- imparts unique steric and electronic properties, making it more stable and reactive in specific chemical reactions compared to its analogs. This makes it particularly useful as a protecting group and in the synthesis of organosilicon compounds.
特性
CAS番号 |
121405-71-8 |
|---|---|
分子式 |
C8H20OSSi |
分子量 |
192.40 g/mol |
IUPAC名 |
2-triethylsilyloxyethanethiol |
InChI |
InChI=1S/C8H20OSSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-8H2,1-3H3 |
InChIキー |
QJKQQGJVHRPFPX-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



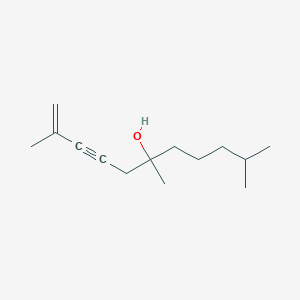

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
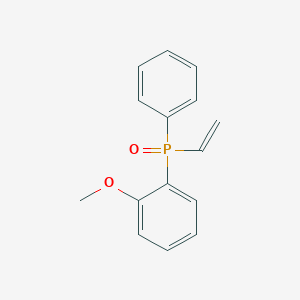
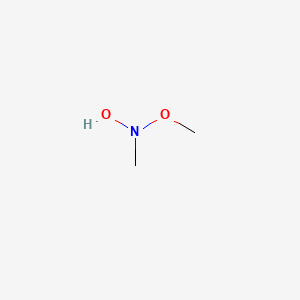
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
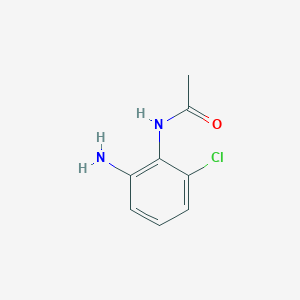
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
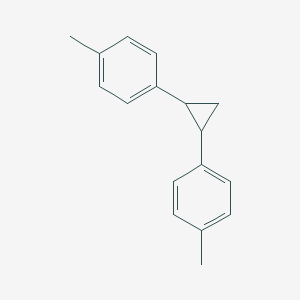

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
